ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino or oxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperones and apoptosis markers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates
- Ethyl 8-oxo-7,8-dihydro-1H-pyrazolo[3’,4’:5,6]pyrido[2,3-d]pyrimidine-6-carboxylates
Uniqueness
Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate is unique due to its specific imino and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3-4H,2H2,1H3,(H2,8,10,12) |
InChI Key |
SVDADSUJLYHFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=O)NC1=N |
Origin of Product |
United States |
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